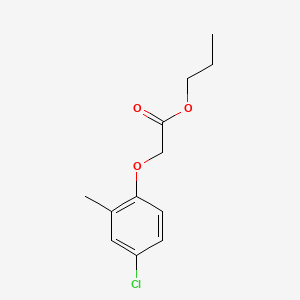
Propyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound consists of a propyl ester linked to a (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is particularly valued for its herbicidal properties, making it a significant component in the formulation of various agricultural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous base (e.g., sodium hydroxide).
Conditions: The reaction is typically carried out under reflux.
Products: (4-chloro-2-methylphenoxy)acetic acid and propanol.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is conducted under controlled temperature to prevent over-oxidation.
Products: Oxidized derivatives of the phenoxyacetic acid moiety.
-
Substitution
Reagents: Halogenating agents (e.g., chlorine or bromine).
Conditions: The reaction is carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of this compound.
Scientific Research Applications
Propyl (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research, including:
-
Agricultural Chemistry
- Used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and oats.
- Studied for its effectiveness and environmental impact in agricultural settings.
-
Biological Studies
- Investigated for its effects on plant growth and development.
- Used in studies to understand the mechanism of action of phenoxy herbicides.
-
Medicinal Chemistry
- Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
- Studied for its potential antitumor activity.
-
Industrial Applications
- Used in the formulation of herbicidal products for commercial use.
- Studied for its stability and efficacy in various industrial formulations.
Mechanism of Action
The mechanism of action of propyl (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant hormone that regulates growth. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of cell elongation and division.
Comparison with Similar Compounds
Propyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:
-
(4-chloro-2-methylphenoxy)acetic acid (MCPA)
- Similar structure but lacks the propyl ester group.
- Used as a herbicide with similar applications.
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
- Contains two chlorine atoms on the phenoxyacetic acid moiety.
- Widely used herbicide with a broader spectrum of activity.
-
Dicamba
- Contains a different aromatic ring structure with methoxy and carboxyl groups.
- Used as a herbicide with a different mode of action.
This compound is unique due to its specific ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its analogs.
Properties
CAS No. |
2698-39-7 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
propyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-3-6-15-12(14)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
DVMRDJHXBLTNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
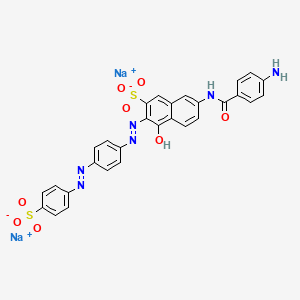
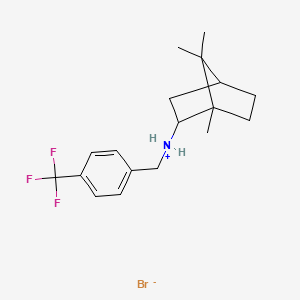
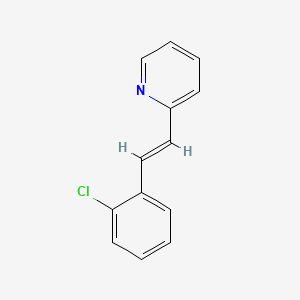
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
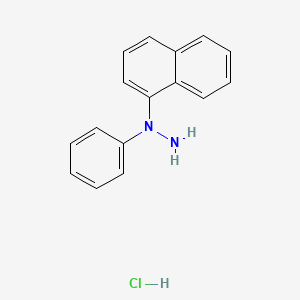
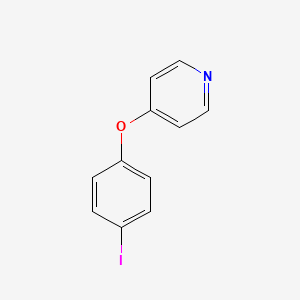
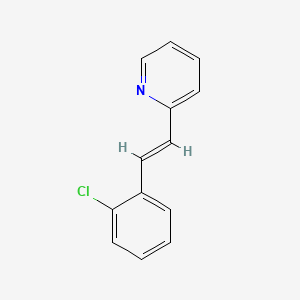

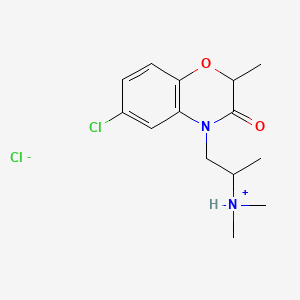
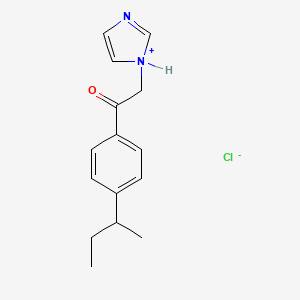
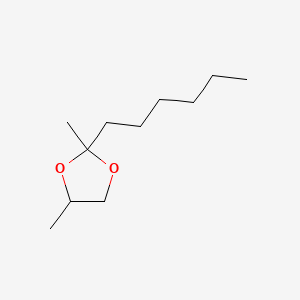

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
